

# Technical Guide: Physicochemical Properties of 2-(Dimethylamino)ethyl 4-methylbenzoate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(Dimethylamino)ethyl 4-methylbenzoate

Cat. No.: B295007

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of **2-(Dimethylamino)ethyl 4-methylbenzoate**. Due to limited available data for this specific compound, this guide also includes information on the closely related analog, Ethyl 4-(dimethylamino)benzoate, for comparative purposes.

## Introduction

**2-(Dimethylamino)ethyl 4-methylbenzoate**, also known as 2-(dimethylamino)ethyl p-toluate, is a tertiary amine and a benzoate ester. While specific experimental data on this compound is scarce in publicly accessible literature, its structural motifs suggest potential applications in organic synthesis and as an intermediate in the development of pharmacologically active molecules. This document summarizes the available data and provides general experimental protocols relevant to its synthesis and characterization.

## Chemical Identity

| Property          | Value                                   | Source     |
|-------------------|-----------------------------------------|------------|
| Chemical Name     | 2-(Dimethylamino)ethyl 4-methylbenzoate | ECHEMI[1]  |
| CAS Number        | 38152-17-9                              | ECHEMI[1]  |
| Molecular Formula | C12H17NO2                               | ECHEMI[1]  |
| Molecular Weight  | 207.27 g/mol                            | PubChem[2] |

## Physical Properties

Comprehensive, experimentally determined physical properties for **2-(Dimethylamino)ethyl 4-methylbenzoate** are not readily available in the surveyed literature. For reference, the physical properties of a structurally similar compound, Ethyl 4-(dimethylamino)benzoate (CAS No. 10287-53-3), are presented below.

| Property            | Value                                                                      | Source                     |
|---------------------|----------------------------------------------------------------------------|----------------------------|
| Appearance          | White crystalline powder                                                   | ChemicalBook[3]            |
| Melting Point       | 63-66 °C                                                                   | ChemBK,[4] ChemicalBook[3] |
| Boiling Point       | 190-191 °C at 14 mmHg                                                      | ChemBK[4]                  |
| Density             | 1.06 g/cm <sup>3</sup>                                                     | ChemBK[4]                  |
| Solubility in Water | Insoluble                                                                  | ChemBK[4]                  |
| Storage Temperature | Store below +30°C                                                          | ChemBK,[4] ChemicalBook[3] |
| Stability           | Stable. Incompatible with reducing agents, oxidizing agents, bases, acids. | ChemBK,[4] ChemicalBook[3] |

## Experimental Protocols

Specific experimental protocols for the synthesis and determination of physical properties of **2-(Dimethylamino)ethyl 4-methylbenzoate** are not detailed in the available literature. However,

general methodologies for the synthesis of benzoate esters and the determination of their physical properties are well-established.

#### 4.1. Synthesis via Fischer Esterification

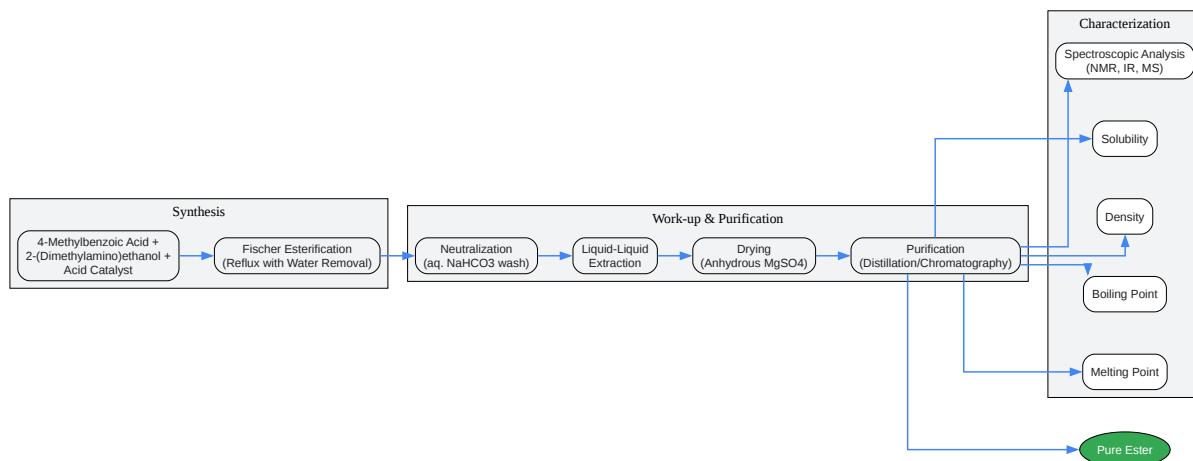
A common method for the synthesis of esters is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[5][6]

Reactants:

- 4-Methylbenzoic acid (p-Toluic acid)
- 2-(Dimethylamino)ethanol
- Strong acid catalyst (e.g., concentrated Sulfuric acid)
- Solvent (e.g., Toluene, to facilitate water removal)

Procedure:

- Equimolar amounts of 4-methylbenzoic acid and 2-(dimethylamino)ethanol are dissolved in a suitable solvent in a round-bottom flask.
- A catalytic amount of concentrated sulfuric acid is added to the mixture.
- The flask is equipped with a reflux condenser and a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.[7]
- The reaction mixture is heated to reflux until the theoretical amount of water is collected.
- After cooling, the reaction mixture is washed with an aqueous sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.[8]
- The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
- The solvent is removed under reduced pressure, and the resulting crude ester can be purified by distillation or chromatography.


#### 4.2. Determination of Physical Properties

Standard laboratory procedures can be employed to determine the physical properties of the synthesized ester.[\[5\]](#)

- Melting Point: For solid esters, the melting point can be determined using a melting point apparatus. A sharp melting range is indicative of high purity.
- Boiling Point: The boiling point of a liquid ester is determined by distillation at a specific pressure.[\[7\]](#) The thermometer bulb should be positioned just below the side arm of the distillation head to ensure an accurate reading of the vapor temperature.
- Density: The density can be measured using a pycnometer or a digital density meter. This involves measuring the mass of a known volume of the substance at a specific temperature.
- Solubility: Qualitative solubility can be determined by adding a small amount of the ester to various solvents (e.g., water, ethanol, acetone) and observing its miscibility.[\[8\]](#)

## Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a benzoate ester.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and characterization of a benzoate ester.

## Signaling Pathways

There is no information available in the scientific literature to suggest that **2-(Dimethylamino)ethyl 4-methylbenzoate** is involved in any specific biological signaling pathways.

## Conclusion

This technical guide consolidates the limited available information on the physical properties of **2-(Dimethylamino)ethyl 4-methylbenzoate**. While specific experimental data for this compound is lacking, the provided data for a close structural analog and the general experimental protocols offer a valuable resource for researchers. Further experimental investigation is required to fully characterize this compound.

### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. echemi.com [echemi.com]
- 2. Ethyl 2-(dimethylamino)-4-methylbenzoate | C12H17NO2 | CID 20378740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4-dimethylaminobenzoate | 10287-53-3 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. scribd.com [scribd.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-(Dimethylamino)ethyl 4-methylbenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b295007#2-dimethylamino-ethyl-4-methylbenzoate-physical-properties>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)